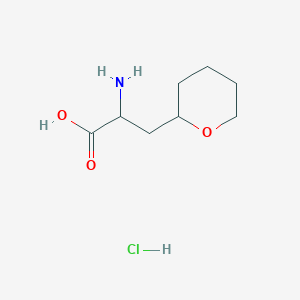

3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group. They are used in a variety of applications, including as intermediates in organic synthesis .

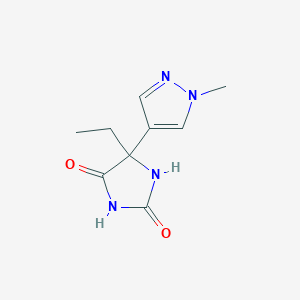

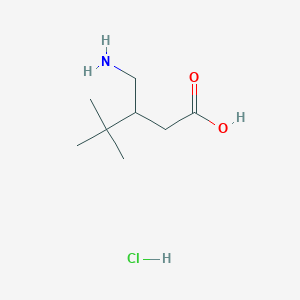

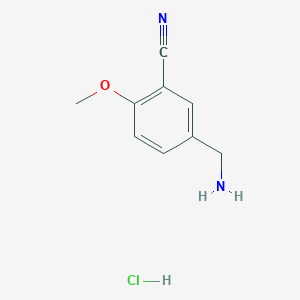

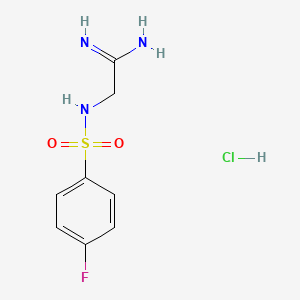

Molecular Structure Analysis

The molecular structure of aminomethyl compounds typically includes a carbon atom bonded to an amino group and a methyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can act as bases, reacting with acids to form salts . They can also undergo various organic reactions, such as those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary depending on their specific structure. For example, they may have different solubilities, melting points, and reactivities .Scientific Research Applications

Spectroscopic and Diffractometric Study

Research has explored the polymorphism of investigational pharmaceutical compounds through spectroscopic and diffractometric studies. These studies offer insights into the analytical and physical characterization challenges posed by compounds with similar structures to "3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride". Polymorphic forms exhibit distinct spectra and diffraction patterns, highlighting the importance of solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods in characterizing subtle structural differences (Vogt et al., 2013).

Functional Modification of Hydrogels

A study on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines demonstrates the potential for creating amine-treated polymers with enhanced thermal stability and biological activity. This research suggests the utility of similar chemical structures in medical applications, such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).

Synthesis and Antiviral Activity

The synthesis and evaluation of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives for antiviral activities provide a foundation for the potential medical applications of "3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride" derivatives. Although the specific compound was not active against certain viruses, its structural analogs showed promise in suppressing influenza virus replication, indicating the potential for antiviral drug development (Ivashchenko et al., 2014).

Self-Assembled Films for Drug Delivery

Hydrogen-bonded layer-by-layer assembled films, crosslinked and modified with amino compounds, demonstrate pH- and thermosensitive swelling behaviors, and enhanced swelling in the presence of saccharides. This research highlights the potential of similar compounds in the development of smart materials for controlled drug delivery applications (Ding et al., 2009).

Safety And Hazards

Future Directions

Aminomethyl compounds have a wide range of applications in various fields, including pharmaceuticals, organic synthesis, and materials science . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their properties and mechanisms of action.

properties

IUPAC Name |

3-(aminomethyl)-4,4-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(5-9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKKMYOAYAVRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

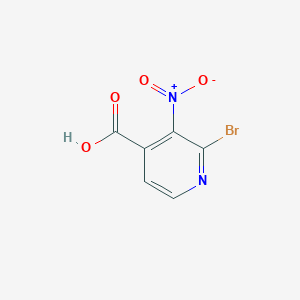

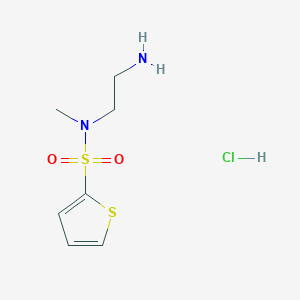

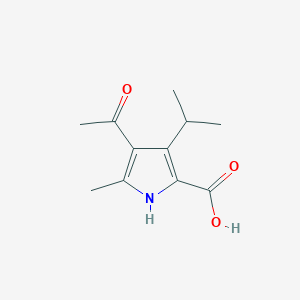

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)